molecular formula C7H13N3O2 B12359224 6-Amino-1-propyl-1,3-diazinane-2,4-dione

6-Amino-1-propyl-1,3-diazinane-2,4-dione

Cat. No.: B12359224
M. Wt: 171.20 g/mol
InChI Key: KNXOXLMKFYRUNH-UHFFFAOYSA-N
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Description

6-Amino-1-propyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-propyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone or ketoester in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-propyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and alkylating agents are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted diazinane derivatives.

Scientific Research Applications

6-Amino-1-propyl-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-1-propyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    6-Propyl-1,3-diazinane-2,4-dione: Similar in structure but lacks the amino group.

    1,3-Dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Another heterocyclic compound with different substituents.

Uniqueness: 6-Amino-1-propyl-1,3-diazinane-2,4-dione is unique due to the presence of both an amino group and a propyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

6-amino-1-propyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C7H13N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h5H,2-4,8H2,1H3,(H,9,11,12)

InChI Key

KNXOXLMKFYRUNH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(CC(=O)NC1=O)N

Origin of Product

United States

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